BenchChemオンラインストアへようこそ!

SHP394

SHP2 allosteric inhibition biochemical potency

SHP394 is a next-generation allosteric SHP2 inhibitor bridging first-gen tool compounds and clinical candidates. It uniquely combines best-in-class enzymatic potency (IC50 23 nM), superior cellular p-ERK inhibition (IC50 18 nM, a 13.9-fold improvement over SHP099), and exceptional aqueous solubility (0.98 mM). Validated in vivo with 34% tumor regression at 80 mg/kg BID in Detroit-562 xenografts. Its balanced PK profile supports robust single-agent oral efficacy. Choose SHP394 for reproducible, translational SHP2 research.

Molecular Formula C20H25F3N6O2S
Molecular Weight 470.5 g/mol
Cat. No. B610828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHP394
SynonymsSHP394;  SHP-394;  SHP 394; 
Molecular FormulaC20H25F3N6O2S
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC1C(C2(CCN(CC2)C3=NC(=C(C(=O)N3C)SC4=C(N=CC=C4)C(F)(F)F)N)CO1)N
InChIInChI=1S/C20H25F3N6O2S/c1-11-14(24)19(10-31-11)5-8-29(9-6-19)18-27-16(25)13(17(30)28(18)2)32-12-4-3-7-26-15(12)20(21,22)23/h3-4,7,11,14H,5-6,8-10,24-25H2,1-2H3/t11-,14+/m0/s1
InChIKeyQZHZIDHAIVAHMD-SMDDNHRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SHP394: Orally Active Allosteric SHP2 Inhibitor with Differentiated Potency and Pharmacokinetic Profile


SHP394 is an orally active, selective, allosteric inhibitor of the protein tyrosine phosphatase SHP2, demonstrating an IC50 of 23 nM in enzymatic assays . It belongs to the 6-amino-3-methylpyrimidinone chemotype, which was rationally designed to improve upon earlier fused bicyclic SHP2 inhibitors [1]. SHP394 exhibits high lipophilic efficiency, improved potency, and enhanced pharmacokinetic properties compared to first-generation allosteric SHP2 inhibitors, making it a valuable tool compound for investigating SHP2-dependent signaling in oncology and immuno-oncology research [1].

Why Generic SHP2 Inhibitor Substitution Fails: SHP394's Differentiated Potency, Solubility, and Pharmacokinetic Profile


SHP2 inhibitors exhibit substantial variability across critical drug development parameters including biochemical potency, cellular target engagement, aqueous solubility, permeability, microsomal stability, and in vivo efficacy. Simple substitution of one allosteric SHP2 inhibitor for another without accounting for these quantitative differences can lead to inconsistent experimental outcomes, misinterpretation of biological results, and failed translation from in vitro to in vivo models [1]. SHP394 occupies a distinct position within the SHP2 inhibitor landscape, offering a unique combination of high enzymatic potency (IC50 23 nM), excellent aqueous solubility (0.98 mM), and robust in vivo tumor regression (34% at 80 mg/kg BID) that differentiates it from both first-generation inhibitors like SHP099 and clinical candidates such as TNO155 . The quantitative evidence presented below substantiates why SHP394 cannot be interchangeably substituted with other SHP2 inhibitors without compromising experimental integrity and reproducibility.

SHP394 Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons


SHP394 Exhibits ~3-Fold Higher Potency Against SHP2 Compared to First-Generation Allosteric Inhibitor SHP099

SHP394 demonstrates an IC50 of 23 nM against SHP2 in enzymatic assays, representing a 3.04-fold improvement in potency over the first-generation allosteric SHP2 inhibitor SHP099 (IC50 = 70 nM) [1]. This enhanced potency stems from the monocyclic pyrimidinone scaffold design that improves binding interactions within the allosteric tunnel site [2].

SHP2 allosteric inhibition biochemical potency

SHP394 Demonstrates Superior Cellular Target Engagement: p-ERK Inhibition with IC50 of 18 nM vs SHP099's ~250 nM

In KYSE520 esophageal cancer cells, SHP394 inhibits phosphorylation of ERK (p-ERK), a key downstream effector of SHP2, with an IC50 of 18 nM [1]. This represents a 13.9-fold improvement in cellular target engagement compared to SHP099, which exhibits a p-ERK IC50 of approximately 250 nM in the same cell line [2]. The enhanced cellular potency of SHP394 translates to more effective suppression of RAS-MAPK signaling at lower concentrations.

p-ERK cellular target engagement SHP2 signaling

SHP394 Offers Enhanced Aqueous Solubility (0.98 mM) Compared to Clinical Candidate TNO155 (0.736 mM)

SHP394 exhibits excellent aqueous solubility of 0.98 mM in pH 6.8 buffer, which is 33% higher than the 0.736 mM solubility reported for the clinical-stage SHP2 inhibitor TNO155 under comparable conditions . The overall polarity of SHP394, engineered through rational design of the monocyclic pyrimidinone scaffold, enables this favorable solubility profile while maintaining oral activity [1].

aqueous solubility formulation in vivo dosing

SHP394 Demonstrates Low Microsomal Clearance and Long Half-Life in Both Rat and Mouse Liver Microsomes

In vitro metabolic stability studies reveal that SHP394 exhibits low intrinsic clearance (Clint = 7.9–11.1 μL/min/mg) and a long half-life (T1/2 > 2 h) in both rat and mouse liver microsomes . This favorable stability profile is a key differentiator among SHP2 inhibitors, as many compounds in this class suffer from rapid hepatic metabolism that limits oral bioavailability and in vivo exposure [1]. The enhanced metabolic stability of SHP394 contributes directly to its oral efficacy in preclinical tumor models.

metabolic stability microsomal clearance pharmacokinetics

SHP394 Elicits Significant Tumor Regression (34% at 80 mg/kg BID) in Detroit-562 Pharyngeal Carcinoma Xenograft Model

In the Detroit-562 pharyngeal carcinoma xenograft model, oral administration of SHP394 at 80 mg/kg twice daily for 14 days resulted in 34% tumor regression relative to baseline [1]. Dose-dependent reduction in tumor volume was observed across the 20–80 mg/kg range, confirming on-target in vivo efficacy [1]. While direct head-to-head in vivo comparisons with other SHP2 inhibitors are limited in the literature, achieving measurable tumor regression is a benchmark of robust single-agent activity that distinguishes SHP394 from inhibitors that merely slow tumor growth [2].

tumor regression xenograft in vivo efficacy

SHP394 Exhibits Antiproliferative Activity Against Caco-2 and Detroit-562 Cancer Cells, with IC50 Values of 297 nM and 1.38 μM, Respectively

SHP394 demonstrates potent antiproliferative activity across multiple SHP2-dependent cancer cell lines, with IC50 values of 297 nM in Caco-2 colorectal adenocarcinoma cells and 1.38 μM in Detroit-562 pharyngeal carcinoma cells [1]. For comparison, SHP099 exhibits an antiproliferative IC50 of 1.4 μM in KYSE-520 esophageal cancer cells [2]. The sub-micromolar potency of SHP394 in Caco-2 cells (297 nM) is particularly notable given the high clinical relevance of colorectal cancer models for SHP2-targeted therapies [3].

antiproliferative cancer cell lines in vitro efficacy

SHP394: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Preclinical Oncology Studies Requiring Robust Single-Agent Oral Efficacy

SHP394 is ideally suited for preclinical oncology studies where oral administration and robust single-agent tumor regression are required. The demonstrated 34% tumor regression at 80 mg/kg BID in the Detroit-562 xenograft model [1] provides a validated benchmark for in vivo efficacy. Its favorable metabolic stability (Clint 7.9–11.1 μL/min/mg, T1/2 > 2 h) supports sustained target exposure following oral dosing, reducing the need for frequent administration. Researchers investigating SHP2 dependency in RTK-driven cancers can confidently utilize SHP394 as a tool compound with established in vivo activity.

Cellular Mechanism-of-Action Studies Requiring Potent p-ERK Pathway Suppression

SHP394's exceptional cellular potency for p-ERK inhibition (IC50 = 18 nM in KYSE520 cells) [1] makes it the preferred choice for dissecting SHP2-dependent RAS-MAPK signaling mechanisms. The 13.9-fold improvement in cellular target engagement over SHP099 enables robust pathway suppression at low nanomolar concentrations, minimizing the risk of off-target cellular effects that could confound mechanistic interpretation. This potency advantage is particularly valuable in studies requiring clean, on-target inhibition of the SHP2-p-ERK axis.

In Vivo Pharmacology Studies Requiring High Solubility for Flexible Formulation

SHP394's excellent aqueous solubility (0.98 mM in pH 6.8 buffer) [1] provides significant formulation advantages for in vivo pharmacology studies. Compared to TNO155 (0.736 mM) , the 33% higher solubility of SHP394 facilitates preparation of higher concentration dosing solutions without resorting to potentially confounding solubilizing agents or complex formulation vehicles. This is particularly advantageous for dose-ranging studies and for achieving target exposure levels in animal models where dosing volume constraints exist.

Comparative SHP2 Inhibitor Benchmarking and SAR Studies

SHP394 represents a key benchmark compound in the evolution of allosteric SHP2 inhibitors, bridging first-generation inhibitors like SHP099 and clinical candidates such as TNO155 [1]. Its monocyclic pyrimidinone scaffold provides a distinct chemotype for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of SHP2 inhibition. Researchers engaged in SHP2 inhibitor discovery or comparative pharmacology can utilize SHP394 as a reference standard for evaluating potency (IC50 23 nM), cellular activity (p-ERK IC50 18 nM), and pharmacokinetic properties against novel SHP2-targeting compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for SHP394

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.